molecular formula C13H19NO2 B4948278 5-Methoxy-2-(piperidin-1-ylmethyl)phenol

5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Cat. No.: B4948278
M. Wt: 221.29 g/mol
InChI Key: XEGSSXDPIOGZPU-UHFFFAOYSA-N
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Description

5-Methoxy-2-(piperidin-1-ylmethyl)phenol is an organic compound that features a methoxy group, a piperidinylmethyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a piperidinylmethyl group through a reductive amination reaction. This involves the use of piperidine and a reducing agent such as sodium triacetoxyborohydride.

    Final Product: The resulting intermediate is then subjected to further purification to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(piperidin-1-ylmethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the piperidinylmethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Modified piperidinylmethyl derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-Methoxy-2-(piperidin-1-ylmethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidinylmethyl group can enhance its binding affinity. The methoxy group may also play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(piperazin-1-ylmethyl)phenol: Similar structure but with a piperazine ring instead of piperidine.

    5-Methoxy-2-(morpholin-1-ylmethyl)phenol: Contains a morpholine ring instead of piperidine.

    5-Methoxy-2-(pyrrolidin-1-ylmethyl)phenol: Features a pyrrolidine ring instead of piperidine.

Uniqueness

5-Methoxy-2-(piperidin-1-ylmethyl)phenol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methoxy-2-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-12-6-5-11(13(15)9-12)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGSSXDPIOGZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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